molecular formula C18H15N5O2 B5836233 methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate

methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate

Cat. No. B5836233
M. Wt: 333.3 g/mol
InChI Key: LDNJJELNVBAREU-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate, also known as MPTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPTB is a triazine-based compound that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Furthermore, we will list as many future directions as possible for the research on MPTB.

Mechanism of Action

The mechanism of action of methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter in the brain. Furthermore, methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been shown to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis in cancer cells, and the disruption of the mitochondrial membrane potential. Furthermore, methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been shown to have antimicrobial activity, leading to the inhibition of bacterial growth. However, the exact biochemical and physiological effects of methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate are still being studied.

Advantages and Limitations for Lab Experiments

Methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has several advantages for lab experiments, including its high yield and purity using various synthesis methods. Furthermore, methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, making it a valuable tool for research. However, methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate, including the study of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Furthermore, the mechanism of action of methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate needs to be fully understood to improve its efficacy and reduce its potential toxicity. Additionally, the synthesis of methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate can be improved to increase its yield and purity, making it more accessible for research.

Synthesis Methods

Methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate can be synthesized using various methods, including the reaction of 4-bromomethyl benzoate with 5-phenyl-1,2,4-triazin-3-amine in the presence of a base, followed by the reaction with hydrazine hydrate and methyl chloroformate. Another method involves the reaction of 4-(chloromethyl) benzoic acid with 5-phenyl-1,2,4-triazin-3-amine in the presence of a base, followed by the reaction with hydrazine hydrate and methyl chloroformate. The yield of methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate using these methods is relatively high, and the purity can be improved using column chromatography.

Scientific Research Applications

Methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been extensively studied for its potential applications in various fields, including cancer research, antimicrobial activity, and enzyme inhibition. In cancer research, methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has also been studied for its antimicrobial activity, and it has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate has been studied for its ability to inhibit enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease.

properties

IUPAC Name

methyl 4-[(E)-[(5-phenyl-1,2,4-triazin-3-yl)hydrazinylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2/c1-25-17(24)15-9-7-13(8-10-15)11-19-22-18-21-16(12-20-23-18)14-5-3-2-4-6-14/h2-12H,1H3,(H,21,22,23)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNJJELNVBAREU-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/NC2=NC(=CN=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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